Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate

Description

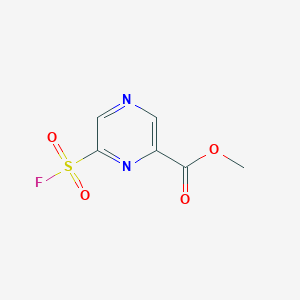

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5FN2O4S. It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate ester.

Propriétés

IUPAC Name |

methyl 6-fluorosulfonylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYZJQOYPGQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base to form the fluorosulfonyl derivative. This intermediate is then esterified using methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- Building Block: This compound serves as a critical building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups into target molecules .

- Trifluoromethylation Reactions: Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is particularly notable for its role in trifluoromethylation processes, which are essential in developing fluorinated pharmaceuticals and agrochemicals .

2. Medicinal Chemistry:

- Therapeutic Potential: Research indicates that derivatives of this compound exhibit potential therapeutic properties, including enzyme inhibition and modulation of biological pathways. For instance, it has been explored in the context of drug development targeting specific diseases such as cancer .

- Enzyme Inhibition Studies: The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to significant biological effects.

3. Material Science:

- Development of New Materials: The compound is also utilized in the creation of advanced materials due to its unique chemical properties, which can be tailored for specific applications in coatings and polymers.

Case Studies

1. Trifluoromethylation of Pyrazolopyridine Derivatives:

In a study by Sifferlen et al., methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate was used to synthesize trifluoromethylated pyrazolopyridines, achieving an impressive yield of 89% . This demonstrates its efficiency as a reagent in complex organic reactions.

2. Bioactive Derivatives Development:

Cid et al. reported the synthesis of novel bioactive derivatives utilizing this compound, which acted as allosteric modulators for glutamate receptors. This highlights its potential role in developing new pharmacological agents .

3. Enzyme Interaction Studies:

Research has shown that methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate interacts with various enzymes, leading to inhibition that can be exploited for therapeutic purposes. These interactions are crucial for understanding its mechanism of action in biological systems.

Mécanisme D'action

The mechanism of action of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazine ring may also interact with various biological pathways, contributing to the compound’s overall effects .

Comparaison Avec Des Composés Similaires

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

Methyl pyrazine-2-carboxylate: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.

6-(Chlorosulfonyl)pyrazine-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties and reactivity.

The uniqueness of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate features a pyrazine ring with a fluorosulfonyl group and a carboxylate moiety. The presence of the fluorosulfonyl group is significant as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

1. Anticancer Activity:

Research indicates that compounds within the pyrazine family can exhibit significant anticancer properties. For instance, related pyrazine derivatives have been shown to selectively target cancer cells while sparing healthy cells. A study demonstrated that certain pyrazine derivatives displayed selective cytotoxicity against lung cancer A-549 cells at low concentrations, indicating a potential therapeutic window for further development .

2. Antifungal Properties:

Similar compounds have been explored for their antifungal activities. Pyraziflumid, a fungicide structurally related to the pyrazine class, has shown high efficacy against various plant pathogens. Its structure-activity relationship studies highlighted the importance of specific substituents in enhancing antifungal activity .

3. Mechanism of Action:

The biological mechanisms underlying the activity of methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate may involve interference with key cellular pathways, such as those regulated by protein kinases. For instance, the inhibition of specific kinases can lead to altered signaling pathways that affect cell proliferation and survival .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate. Modifications to the pyrazine core or substituents can significantly alter its potency and selectivity:

- Fluorosulfonyl Group: Enhances electrophilicity, potentially increasing reactivity with nucleophiles in biological systems.

- Carboxylate Moiety: May facilitate interactions with biological targets through ionic or hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.